

Application Notes and Protocols for the Analytical Quantification of Strontium (Sr)

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Compound of Interest

Compound Name: SR-3737

Cat. No.: B15611495

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Disclaimer: These application notes and protocols are provided for the analytical quantification of Strontium (Sr) and its radioisotope Strontium-90 (^{90}Sr). The request for information on "**SR-3737**" is presumed to be a typographical error, as no specific molecule with this identifier is found in the scientific literature. The methods described herein are well-established for the quantification of Strontium in various matrices.

Introduction

Strontium (Sr) is an alkaline earth metal with chemical properties similar to calcium. It is of significant interest in various scientific fields, including environmental monitoring, geochemistry, and the development of therapeutics for bone-related disorders. Its radioisotope, Strontium-90 (^{90}Sr), is a notable fission product and a component of radioactive waste, necessitating its careful monitoring in the environment and biological systems.

This document provides detailed application notes and protocols for the quantification of total Strontium and ^{90}Sr using three common analytical techniques: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Liquid Scintillation Counting (LSC).

Quantification of Total Strontium by Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy is a robust and widely available technique for the quantification of elemental Strontium. It is particularly useful for samples with relatively high Strontium concentrations.

Quantitative Data

Parameter	Value	Matrix	Reference
Linear Range	10 - 5000 µg/L	Water, Brines	[1]
Detection Limit (LOD)	6.3 µg/L	Biological (Bone Ash)	[2]
Limit of Quantification (LOQ)	0.57 nmol/L	Plasma	[3]
Intra-assay Precision	1.1% - 2.2%	Plasma	[3]
Inter-assay Precision	0.7% - 1.8%	Plasma	[3]
Recovery	99.1% - 100.6%	Plasma	[3]

Experimental Protocol

1. Sample Preparation (Milk)

- Transfer 50 mL of the milk sample to a porcelain dish.
- Boil and evaporate the sample to complete dryness.
- The residue can then be reconstituted in a known volume of dilute acid (e.g., 0.1 M HCl) for analysis.

2. Standard Preparation

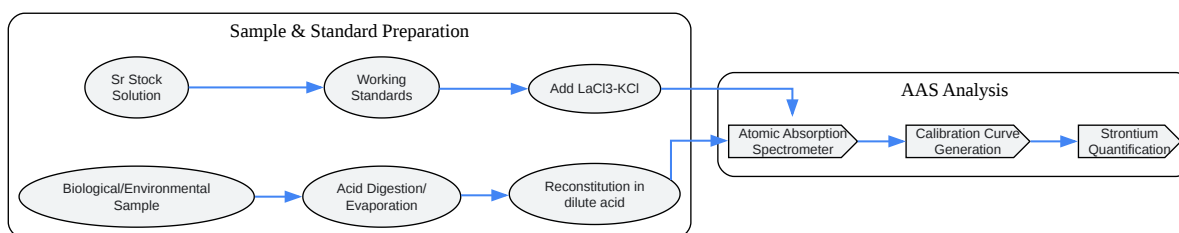
- Prepare a stock solution of 1000 mg/L Strontium by dissolving an appropriate amount of Strontium salt (e.g., SrCO₃) in dilute HCl.
- Prepare a series of working standards by diluting the stock solution to concentrations ranging from 10 to 5000 µg/L.[1]

- To each 10 mL of working standard, add 1.0 mL of a Lanthanum chloride-Potassium chloride ($\text{LaCl}_3\text{-KCl}$) solution to suppress ionization interference.[1]

3. Instrumental Analysis

- Set up the Atomic Absorption Spectrometer with a Strontium hollow cathode lamp.
- Use a wavelength of 460.7 nm.
- Aspirate the blank, standards, and prepared samples into the flame (typically an air-acetylene flame).
- Measure the absorbance of each solution.
- Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of Strontium in the samples from the calibration curve.

Experimental Workflow



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Caption: Workflow for Strontium quantification by AAS.

Quantification of Total Strontium by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS offers higher sensitivity and the ability to perform isotopic analysis compared to AAS, making it suitable for trace-level quantification.

Quantitative Data

Parameter	Value	Matrix	Reference
Linear Range	10 - 250 ng/mL	Human Serum	[4]
Limit of Quantification (LLOQ)	10 ng/mL	Human Serum	[4]
Precision (RSD)	< 0.17%	Environmental Microsamples	[5]
Accuracy (Mean Bias)	-0.001 ± 0.070%	Environmental Microsamples	[5]
Detection Limit (LOD)	0.1 pg/g	Sediments	[6]

Experimental Protocol

1. Sample Preparation (Human Serum)

- Dilute 200 µL of serum sample 1 in 10 with an internal standard solution (e.g., 100 ng/mL Yttrium in 1% HNO₃).[4]
- For example, combine 200 µL of the sample with 1800 µL of the internal standard solution.
- Cap the tube and mix gently.[4]

2. Standard Preparation

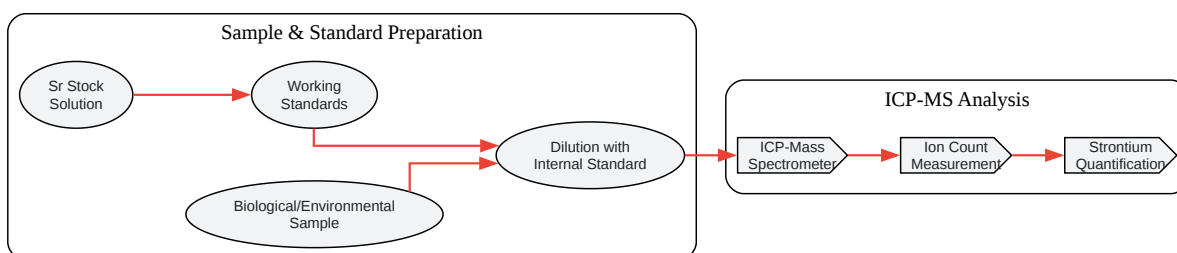
- Prepare a Strontium stock solution (e.g., 100 µg/mL).
- Prepare working calibration standards with concentrations ranging from 10 to 250 ng/mL by diluting the stock solution.[4]

- Dilute the working standards 1 in 10 with the internal standard solution in the same manner as the samples.[4]

3. Instrumental Analysis

- Set up the ICP-MS instrument. The ^{88}Sr isotope is commonly monitored as it is the most abundant and generally free from significant interferences.[4]
- Aspirate the blank, standards, and prepared samples into the plasma.
- Measure the ion counts for ^{88}Sr and the internal standard (e.g., ^{89}Y).
- Generate a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the known concentrations of the standards.
- Calculate the Strontium concentration in the samples based on their signal ratios and the calibration curve.

Experimental Workflow



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Caption: Workflow for Strontium quantification by ICP-MS.

Quantification of Strontium-90 (^{90}Sr) by Liquid Scintillation Counting (LSC)

LSC is the most common method for the quantification of the beta-emitting radioisotope ^{90}Sr , often by measuring its daughter nuclide, Yttrium-90 (^{90}Y), after secular equilibrium has been reached.

Quantitative Data

Parameter	Value	Matrix	Reference
Detection Limit	~0.09 Bq/kg	Food	[7]
Accuracy	±10%	Food	[7]
Precision	10%	Food	[7]
Counting Efficiency (^{90}Sr)	> 97%	Aqueous Solution	[8]
Counting Efficiency (^{90}Y - Cerenkov)	> 60%	Aqueous Solution	[8]
Minimum Detectable Activity (MDA)	0.33 Bq/kg	Soil and Sediment	[6]

Experimental Protocol

1. Sample Preparation and Separation (Water)

- Water samples may first be concentrated by evaporation or co-precipitation with calcium phosphate.
- Add a stable Strontium carrier to monitor the chemical yield.
- The sample is digested in concentrated nitric acid and then diluted.
- Load the diluted sample onto a Strontium-specific extraction chromatography resin (e.g., Sr-resin).[9]

- Wash the column with nitric acid to remove interfering elements.
- Elute the purified Strontium with a dilute acid solution.[\[9\]](#)

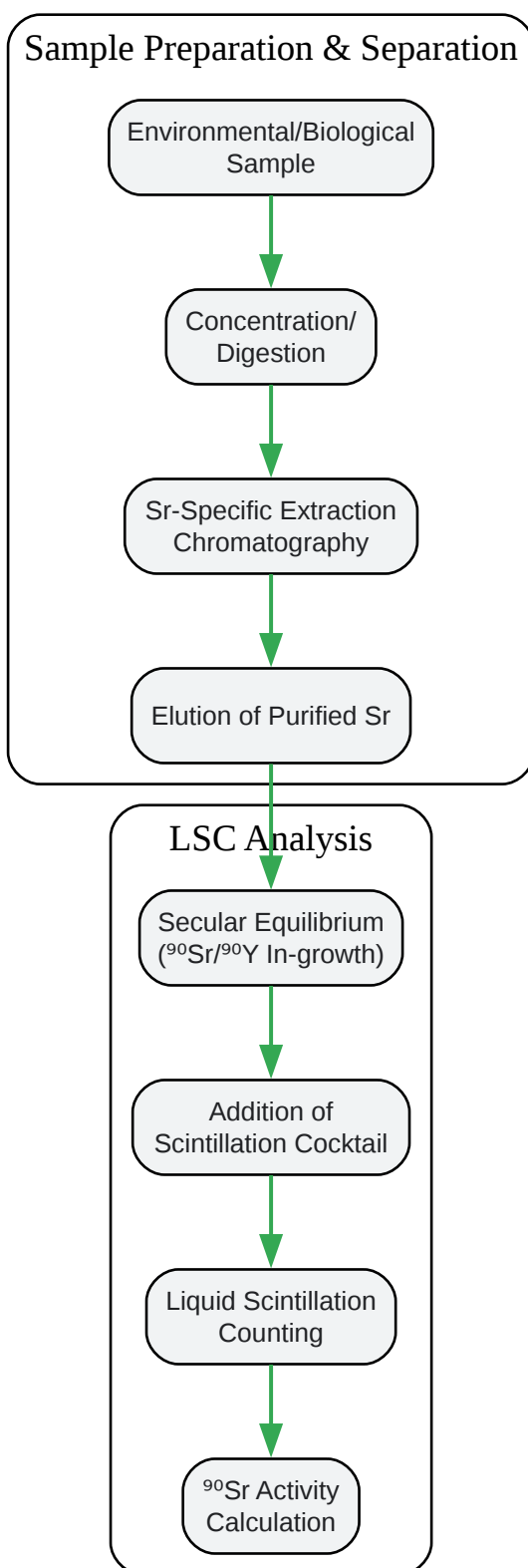
2. Counting Source Preparation

- Transfer the eluted Strontium fraction into a 20 mL liquid scintillation vial.
- Add an appropriate liquid scintillation cocktail (e.g., InstaGel).[\[10\]](#)
- Mix thoroughly to ensure a homogeneous solution.

3. Instrumental Analysis

- Allow the sample to stand for a period (typically ~2 weeks) to allow for the in-growth of the daughter nuclide ^{90}Y to reach secular equilibrium with ^{90}Sr .
- Place the vial in a liquid scintillation counter.
- Measure the beta activity. The high-energy beta emission from ^{90}Y is often used for quantification due to less interference.
- Alternatively, for rapid analysis, the sample can be counted immediately after separation, and mathematical corrections can be applied to account for the ^{90}Y in-growth.[\[11\]](#)
- The activity of ^{90}Sr is calculated based on the measured counts, counting efficiency, chemical yield, and sample volume.

Experimental Workflow



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Caption: Workflow for ^{90}Sr quantification by LSC.

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